molecular formula C12H6Cl2N2O B3155822 2-(2,4-Dichlorophenoxy)pyridine-4-carbonitrile CAS No. 81249-46-9

2-(2,4-Dichlorophenoxy)pyridine-4-carbonitrile

Cat. No.: B3155822
CAS No.: 81249-46-9
M. Wt: 265.09 g/mol
InChI Key: HBFAZRSISYEPRF-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenoxy)pyridine-4-carbonitrile is an organic compound with the molecular formula C12H6Cl2N2O It is characterized by the presence of a pyridine ring substituted with a 2,4-dichlorophenoxy group and a carbonitrile group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichlorophenoxy)pyridine-4-carbonitrile typically involves the reaction of 2,4-dichlorophenol with 4-chloropyridine-2-carbonitrile. The reaction is carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide. The reaction mixture is heated to a temperature of around 100-120°C for several hours to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or column chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenoxy)pyridine-4-carbonitrile can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The chlorine atoms in the 2,4-dichlorophenoxy group can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: The carbonitrile group can be reduced to form amines or other reduced products.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic substitution: Substituted derivatives with various functional groups replacing the chlorine atoms.

    Oxidation: Oxidized derivatives such as phenols or quinones.

    Reduction: Reduced derivatives such as primary amines or aldehydes.

Scientific Research Applications

2-(2,4-Dichlorophenoxy)pyridine-4-carbonitrile has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. It may act as a lead compound for the development of new pharmaceuticals.

    Medicine: Explored for its potential therapeutic effects. Research may focus on its mechanism of action and its ability to interact with specific biological targets.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals. Its unique structure makes it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(2,4-Dichlorophenoxy)pyridine-4-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

2-(2,4-Dichlorophenoxy)pyridine-4-carbonitrile can be compared with other similar compounds, such as:

    2-(2,4-Dichlorophenoxy)acetic acid: Similar in structure but contains an acetic acid group instead of a pyridine ring.

    2-(2,4-Dichlorophenoxy)benzene: Lacks the carbonitrile group and the pyridine ring, making it less versatile in certain applications.

    2-(2,4-Dichlorophenoxy)ethanol: Contains an ethanol group, which may alter its reactivity and biological activity.

The uniqueness of this compound lies in its combination of the 2,4-dichlorophenoxy group with a pyridine ring and a carbonitrile group, providing a distinct set of chemical and biological properties.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)pyridine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl2N2O/c13-9-1-2-11(10(14)6-9)17-12-5-8(7-15)3-4-16-12/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBFAZRSISYEPRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OC2=NC=CC(=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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